molecular formula C11H13BrN2O4S B6633057 (3S,4S)-1-(5-bromopyridin-3-yl)sulfonyl-4-methylpyrrolidine-3-carboxylic acid

(3S,4S)-1-(5-bromopyridin-3-yl)sulfonyl-4-methylpyrrolidine-3-carboxylic acid

Cat. No. B6633057
M. Wt: 349.20 g/mol
InChI Key: SMDPPNQLPXJVJO-GMSGAONNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,4S)-1-(5-bromopyridin-3-yl)sulfonyl-4-methylpyrrolidine-3-carboxylic acid is a chemical compound that has gained significant attention in recent years due to its potential use in scientific research. This compound is known for its unique structure and properties, which make it a valuable tool in studying various biological processes.

Mechanism of Action

The mechanism of action of (3S,4S)-1-(5-bromopyridin-3-yl)sulfonyl-4-methylpyrrolidine-3-carboxylic acid is not fully understood. However, it is believed that this compound works by inhibiting certain enzymes and signaling pathways in the body, which can lead to the suppression of inflammation and the growth of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that (3S,4S)-1-(5-bromopyridin-3-yl)sulfonyl-4-methylpyrrolidine-3-carboxylic acid has various biochemical and physiological effects on the body. This compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, this compound has been shown to have anti-tumor properties, which may make it a potential treatment option for cancer.

Advantages and Limitations for Lab Experiments

The advantages of using (3S,4S)-1-(5-bromopyridin-3-yl)sulfonyl-4-methylpyrrolidine-3-carboxylic acid in lab experiments include its unique structure and properties, which make it a valuable tool in studying various biological processes. However, the limitations of this compound include its high cost and limited availability, which may make it difficult for researchers to obtain and use in their studies.

Future Directions

There are numerous future directions for the use of (3S,4S)-1-(5-bromopyridin-3-yl)sulfonyl-4-methylpyrrolidine-3-carboxylic acid in scientific research. One potential direction is to further investigate the anti-tumor properties of this compound and its potential use as a cancer treatment. Additionally, researchers may explore the use of this compound in the development of new drugs for the treatment of inflammatory diseases.

Synthesis Methods

The synthesis of (3S,4S)-1-(5-bromopyridin-3-yl)sulfonyl-4-methylpyrrolidine-3-carboxylic acid can be achieved through a multistep process. The first step involves the synthesis of 5-bromopyridine-3-carbaldehyde, which is then reacted with (S)-4-methylpyrrolidine-3-carboxylic acid to form the desired product.

Scientific Research Applications

(3S,4S)-1-(5-bromopyridin-3-yl)sulfonyl-4-methylpyrrolidine-3-carboxylic acid has been used in various scientific research studies, particularly in the field of medicinal chemistry. This compound has been shown to have potential as a therapeutic agent for various diseases, including cancer and inflammation.

properties

IUPAC Name

(3S,4S)-1-(5-bromopyridin-3-yl)sulfonyl-4-methylpyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O4S/c1-7-5-14(6-10(7)11(15)16)19(17,18)9-2-8(12)3-13-4-9/h2-4,7,10H,5-6H2,1H3,(H,15,16)/t7-,10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMDPPNQLPXJVJO-GMSGAONNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1C(=O)O)S(=O)(=O)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@H]1C(=O)O)S(=O)(=O)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,4S)-1-(5-bromopyridin-3-yl)sulfonyl-4-methylpyrrolidine-3-carboxylic acid

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